REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([C:11]([C:14]([O:16]CC)=[O:15])=[CH:12][N:13]=2)[CH:10]=1)#[N:2].[Li+].[OH-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO>[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([C:11]([C:14]([OH:16])=[O:15])=[CH:12][N:13]=2)[CH:10]=1)#[N:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CCC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with excess water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Crude 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (75) was dried
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCC=1C=CC=2N(C1)C(=CN2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |